(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one
Description
(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one is an enaminone derivative featuring a thiazole core substituted with methyl and methylamino groups at positions 4 and 2, respectively. The α,β-unsaturated ketone (propenone) moiety is conjugated with a dimethylamino group at the β-position. This structural motif is critical for its electronic properties, enabling applications in organic synthesis and medicinal chemistry, particularly as an intermediate for anticancer agents .
Key structural attributes:
- Enaminone chain: The (2E)-configuration ensures planar geometry, facilitating conjugation and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-10(11-2)12-7)8(14)5-6-13(3)4/h5-6H,1-4H3,(H,11,12)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPWLCGQFOOPP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves cyclocondensation of α-halo ketones with thioamides. For the target compound, 4-methyl-2-(methylamino)thiazole-5-carbaldehyde is a critical intermediate. A representative pathway involves:
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Reacting 2-bromo-4-methylpentan-3-one with methylthiourea in ethanol under reflux to form 2-amino-4-methylthiazole .
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Methylation of the amino group using methyl iodide in the presence of potassium carbonate, yielding 2-(methylamino)-4-methylthiazole .
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Formylation via the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at position 5, producing 4-methyl-2-(methylamino)thiazole-5-carbaldehyde .
Key Reaction Conditions :
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Temperature: 80–100°C for cyclization; 0–5°C for formylation.
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Yields: 65–75% for thiazole formation; 50–60% for formylation.
Functionalization of Preformed Thiazoles
Alternative routes modify commercially available thiazoles. For example:
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4-Methylthiazole-5-carbaldehyde undergoes nucleophilic substitution with methylamine in DMF at 60°C to introduce the 2-(methylamino) group.
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Protection of the aldehyde group (e.g., acetal formation) prior to methylation avoids side reactions.
Challenges :
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Regioselectivity in substitution reactions.
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Competing N-methylation versus O-methylation in the presence of multiple nucleophilic sites.
Chalcone Moiety Construction via Claisen-Schmidt Condensation
The propenone bridge is constructed through a Claisen-Schmidt condensation between the thiazole aldehyde and a dimethylaminoacetophenone derivative.
Standard Aldol Condensation Protocol
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4-Methyl-2-(methylamino)thiazole-5-carbaldehyde is reacted with 3-(dimethylamino)acetophenone in ethanol containing 10% NaOH.
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The mixture is stirred at room temperature for 24–48 hours, followed by acidification to precipitate the product.
Optimization Insights :
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Base Selection : NaOH outperforms KOH in minimizing thiazole ring degradation.
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Solvent Effects : Ethanol/water mixtures (3:1) enhance solubility of intermediates.
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Stereoselectivity : The (E)-configuration is favored under basic conditions due to conjugation stabilization.
Yield : 55–65% after recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
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Reactants are mixed in ethanol with 5% piperidine as a catalyst.
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Heated at 100°C for 15 minutes under microwave irradiation (300 W).
Advantages :
Alternative Synthetic Routes
Suzuki Coupling for Thiazole-Propenone Conjugation
A palladium-catalyzed cross-coupling approach enables modular assembly:
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5-Bromo-4-methyl-2-(methylamino)thiazole is prepared via bromination of the thiazole core using NBS/CCl₄.
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Coupling with 3-(dimethylamino)acryloylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields the target compound.
Conditions :
Reductive Amination Strategy
For late-stage introduction of the dimethylamino group:
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1-[4-Methyl-2-(methylamino)-5-thiazolyl]-3-oxo-2-propenal is treated with dimethylamine and NaBH₃CN in methanol.
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Stirring at 0°C for 6 hours affords the dimethylamino derivative.
Limitations :
Analytical Characterization and Validation
Critical quality control metrics for the target compound include:
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the enone structure to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles such as halides or alkoxides replace the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity, primarily through its interaction with specific molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : Research indicates that (2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one may inhibit the activity of mitotic kinesins, such as HSET (KIFC1), which are crucial for proper spindle formation during cell division. Inhibition of these kinesins can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes .
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Case Studies :
- A study demonstrated that compounds structurally related to this thiazole derivative showed micromolar inhibition of HSET, with further optimization leading to nanomolar potency and selectivity against other kinesins such as Eg5. The introduction of specific substituents significantly influenced the potency of these inhibitors .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also have neuropharmacological applications.
- Potential Mechanisms : The dimethylamino group in the structure may facilitate interactions with neurotransmitter systems, particularly those involving monoamines. This could lead to effects on mood and cognition, although detailed studies are required to elucidate these pathways fully.
Biochemical Probes
The compound's unique structural features make it a candidate for use as a biochemical probe in cellular and molecular biology.
- Fluorescent Probes : Researchers have explored the synthesis of fluorescently tagged versions of this compound for use in live-cell imaging studies. These probes could help visualize cellular processes involving mitotic spindles and centrosome dynamics in real-time .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one
Structural Differences :
- Lacks the 4-methyl and 2-methylamino substituents on the thiazole ring. Implications:
- Reduced steric hindrance and hydrogen-bonding capacity compared to the target compound.
- Crystallography: Forms intermolecular C–H···O interactions but lacks the layered packing observed in analogs with bulkier substituents . Applications: Serves as a key intermediate in anti-hepatocellular carcinoma drug development .
(2E)-3-[4-(Dimethylamino) Phenyl]-1-(2,5-Dimethyl-3-Thienyl) Prop-2-En-1-One
Structural Differences :
- Replaces the thiazole ring with a 2,5-dimethyl-3-thienyl group.
Implications : - Electronic Effects: The thienyl group has lower electronegativity than thiazole, altering electron distribution in the enaminone chain.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
Structural Differences :
- Incorporates a diazenyl-pyrrolidinyl group at the phenyl ring.
Implications : - Reactivity: The diazenyl group introduces redox-active properties, unlike the electron-donating methylamino group in the target compound.
- Applications : Primarily studied for optoelectronic applications due to extended conjugation .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
Structural Differences :
- Features a benzodioxolylmethyl-piperazino group and a methoxyphenyl substituent. Implications:
- Pharmacokinetics : The piperazine moiety enhances solubility but increases molecular weight (~495 g/mol vs. ~279 g/mol for the target compound).
- Bioactivity : Likely targets neurological pathways due to benzodioxole’s affinity for serotonin receptors .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Crystallographic Features
Biological Activity
(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one, also known as a thiazole-based compound, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, a dimethylamino group, and a propenone moiety. Its chemical formula is with a molecular weight of approximately 229.31 g/mol. The presence of the thiazole ring is significant for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. This was observed in studies where similar thiazole derivatives led to increased apoptosis in human cancer cell lines.
- Case Studies : In vitro studies demonstrated that thiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
- Research Findings : A study reported that thiazole derivatives displayed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases:
- Monoamine Oxidase Inhibition : Similar compounds have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition could have implications for treating neurodegenerative diseases.
Data Tables
Q & A
Q. What are the established synthetic routes for (2E)-3-(dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution and condensation reactions. A representative method involves reacting a thiazole precursor with a β-dimethylamino acryloyl chloride derivative under inert conditions. For example, fluorination of the enone system (as in related derivatives) can be achieved using SelecFluor in methanol at 0–5°C, followed by column chromatography (EtOAc/MeOH) for purification . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Low temperatures (e.g., ice bath) minimize side reactions.
- Catalyst use : Lewis acids like BF₃·Et₂O improve reaction efficiency.
Yield improvements (>70%) are achievable via iterative recrystallization or gradient elution during purification.
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiazole ring protons at δ 6.8–7.2 ppm, dimethylamino group at δ 2.2–2.5 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 266.1264).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and bond angles, critical for confirming stereochemistry .
Q. What role does this compound play in synthesizing heterocyclic drug intermediates?
The α,β-unsaturated ketone moiety enables Michael additions and cycloadditions, forming pyrimidines, thiadiazoles, or fused heterocycles. For instance, it serves as a precursor for CDK9 inhibitors via fluorination at the enone position . Its thiazole ring also participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups for bioactivity studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to evaluate charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites.
- Molecular docking : Simulate binding to kinase domains (e.g., CDK9) using AutoDock Vina. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the dimethylamino group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
Q. What challenges arise in refining the crystal structure of this compound using SHELX software?
- Disorder in flexible groups : The dimethylamino and methylamino substituents may exhibit rotational disorder. Apply PART and EADP commands in SHELXL to model anisotropic displacement .
- Twinned crystals : Use TWIN/BASF commands for datasets with overlapping reflections. Validate with R₁(F²) < 5% for high-resolution data (<1.0 Å) .
- Residual electron density : Address solvent molecules in voids (SQUEEZE in PLATON).
Q. How do structural modifications (e.g., fluorination) alter the compound’s biological activity?
Fluorination at the β-position (as in derivative "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one") enhances metabolic stability and kinase inhibition (IC₅₀ < 100 nM for CDK9) by reducing electron density at the enone system. Compare SAR trends via:
Q. What analytical methods resolve discrepancies in reported solubility and stability data?
- For solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10). Note that dimethylamino groups confer pH-dependent solubility (soluble < pH 3).
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the enone system is a major degradation pathway; stabilize via lyophilization or exclusion of moisture .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?
Q. Why do computational predictions of LogP sometimes deviate from experimental values?
Q. How can researchers validate the compound’s role in anticancer mechanisms despite limited in vivo data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
